1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
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Overview
Description
1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of structural elements, including a diphenylmethyl group, a furan ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through a multicomponent reaction involving aldehydes, isocyanides, and other reagents.
Introduction of the diphenylmethyl group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the diphenylmethyl intermediate.
Coupling with the urea moiety: The final step involves the coupling of the diphenylmethyl intermediate with the furan derivative and urea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to modify the furan ring or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets in biological systems. The furan ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.
Diphenylmethyl derivatives: Compounds such as diphenhydramine and diphenylmethane share the diphenylmethyl group.
Urea derivatives: Compounds like thiourea and N,N’-dimethylurea share the urea moiety.
Uniqueness
1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is unique due to its combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-23(19-13-15-20(16-14-19)24-12-7-17-31-24)18-27-26(30)28-25(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-17,23,25,29H,18H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRTLUQIYCIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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